molecular formula C17H19N3O2 B2459865 3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 838880-47-0

3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2459865
CAS No.: 838880-47-0
M. Wt: 297.358
InChI Key: XWXMJRFOBHUTFJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused bicyclic heterocyclic system of significant interest in medicinal chemistry and oncology research . This scaffold is recognized for its structural similarity to purine bases, allowing it to act as a core pharmacophore in the design of potent small-molecule inhibitors . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a remarkable ability to function as potent protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways that drive oncogenesis . Their versatility enables them to act as ATP-competitive and allosteric inhibitors for a wide range of kinases . The specific substitutions on the core scaffold of this compound are designed to optimize its biological activity and selectivity. The 3,4-dimethoxyphenyl group at the 7-position and the methyl groups at the 2,5,7-positions are likely intended to influence the compound's electronic properties, lipophilicity, and binding affinity through hydrophobic interactions and π-π stacking within enzyme active sites . Such structural modifications are central to Structure-Activity Relationship (SAR) studies, which aim to fine-tune pharmacological properties and enhance therapeutic potential . Researchers can utilize this compound to investigate its applicability as a kinase inhibitor, with its profile suggesting potential for targeting key oncogenic kinases. Kinases frequently targeted by PP-based inhibitors include CK2, EGFR, B-Raf, MEK, and CDK1/2, among others . Furthermore, the pyrazolo[1,5-a]pyrimidine nucleus is a key structural component in several marketed or clinical-stage anticancer drugs, most notably the second-generation Tropomyosin Receptor Kinase (TRK) inhibitors Selitrectinib and Repotrectinib, underscoring its high value in drug discovery . This product is intended for research purposes as a chemical tool or potential lead compound. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct thorough investigations to fully characterize its mechanism of action, inhibitory profile, and cellular efficacy.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-10-8-11(2)20-17(18-10)16(12(3)19-20)13-6-7-14(21-4)15(9-13)22-5/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXMJRFOBHUTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 5-amino-3-methyl-1H-pyrazole in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts where necessary .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Positions) Key Features/Activities Reference
Target Compound 3-(3,4-Dimethoxyphenyl); 2,5,7-trimethyl Hypothesized enhanced lipophilicity and metabolic stability due to methyl groups [15, 17]
2,5,7-Trimethyl-3-iodopyrazolo[1,5-a]pyrimidine 3-Iodo; 2,5,7-trimethyl Halogenation at C-3 enables further functionalization; used in oxidative halogenation [11]
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl) 5-(4-Fluorophenyl); 2-methyl; 7-CF₃ Trifluoromethyl group enhances kinase inhibition (e.g., Pim1 kinase, IC₅₀ ~18–27 nM) [9, 19]
7-Hydroxy-3-(3,4-dimethoxyphenyl) ethyl ester 3-(3,4-Dimethoxyphenyl); 7-hydroxy; ester Polar substituents (hydroxy, ester) reduce lipophilicity; lower predicted pKa (~3.09) [17]
ERbeta-selective ligand (from ) 3-(4-Hydroxyphenyl); 5,7-bis(trifluoromethyl) 36-fold ERbeta selectivity; functions as a potent ERbeta antagonist [14]
Key Observations:
  • Methoxy vs. Halogen Substituents : The 3,4-dimethoxyphenyl group in the target compound may enhance binding to aromatic receptors (e.g., estrogen receptors) due to π-π stacking, whereas halogenated analogs (e.g., 3-iodo derivatives) are more reactive in cross-coupling reactions .
  • Methyl Groups : The 2,5,7-trimethyl configuration likely improves metabolic stability compared to hydroxyl- or ester-containing analogs (e.g., ), which are more prone to hydrolysis .
  • Trifluoromethyl vs. Methyl : Trifluoromethyl groups (e.g., in ) increase electron-withdrawing effects and bioavailability, making them potent kinase inhibitors, while methyl groups offer steric bulk without significant electronic perturbation .
Key Insights:
  • Antimicrobial Potential: The target compound’s 3,4-dimethoxyphenyl group may enhance antimicrobial activity, as seen in diarylazo derivatives () .
  • Kinase Inhibition : While lacking a trifluoromethyl group, the target’s methyl substituents could still permit moderate kinase binding, albeit with lower potency than CF₃-containing analogs .
  • Receptor Selectivity : The 3,4-dimethoxyphenyl group may confer receptor subtype selectivity, analogous to ERbeta ligands in .

Physicochemical Properties

  • Lipophilicity : The 2,5,7-trimethyl configuration increases logP compared to hydroxylated analogs (e.g., : predicted logP ~2.5 vs. target ~3.2).
  • Solubility : Methoxy groups improve aqueous solubility relative to fully alkylated derivatives but reduce it compared to polar esters () .
  • pKa : The absence of ionizable groups (unlike ’s carboxylic ester) suggests neutral behavior at physiological pH.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound with potential therapeutic applications. Its unique chemical structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article will delve into its biological activities, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-(3,4-Dimethoxyphenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 296.37 g/mol

The primary biological targets of this compound include:

  • CLK1 (Clock Protein 1) : Involved in circadian rhythms and cellular proliferation.
  • DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A) : Plays a role in neuronal development and has implications in Alzheimer's disease.

The compound inhibits the activity of these kinases, disrupting cellular processes regulated by them. This inhibition can lead to potential therapeutic effects in conditions such as neurodegenerative diseases and cancer.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Inhibition of Tubulin Polymerization : This action is crucial for cancer cell division and proliferation.
  • Heat Shock Protein 90 (Hsp90) Activity : The compound has shown promise in inhibiting Hsp90, which is involved in protein folding and stability in cancer cells.

Anti-inflammatory Effects

Studies have demonstrated that this compound possesses anti-inflammatory properties:

  • It reduces the production of pro-inflammatory cytokines.
  • It may inhibit pathways associated with chronic inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Exhibits activity against various bacterial strains.
  • Potential applications in treating infections caused by resistant bacteria.

Research Findings and Case Studies

StudyFindings
Study on CLK1 Inhibition Demonstrated that the compound effectively inhibits CLK1 activity, leading to altered circadian rhythm in cellular models .
Anticancer Efficacy In vitro studies showed significant reduction in cancer cell viability in breast and lung cancer cell lines .
Anti-inflammatory Mechanism In vivo studies indicated reduced inflammation markers in animal models treated with the compound .

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability due to its lipophilic nature. This characteristic allows for effective cellular uptake and distribution within the body. Further studies are required to fully elucidate its metabolic pathways and half-life.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-(3,4-Dimethoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The synthesis typically involves cyclization of substituted precursors under controlled conditions. For pyrazolo[1,5-a]pyrimidine derivatives, a common approach includes reacting enaminones with hydrazine derivatives in polar solvents (e.g., ethanol or DMF). Temperature control (70–100°C) and catalysts like acetic acid are critical for regioselectivity and yield optimization. Post-synthesis purification via recrystallization (e.g., ethanol/DMF mixtures) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regiochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, NH). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. For advanced structural confirmation, single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated in studies of related pyrazolo[1,5-a]pyrimidines .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid open flames due to potential flammability. Waste disposal must follow hazardous chemical protocols (e.g., neutralization before disposal). Cross-contamination is mitigated using filtered pipette tips and dedicated glassware .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer : Systematic variation of solvents (e.g., DMF vs. THF), temperature gradients, and catalysts (e.g., K₂CO₃ vs. NaH) can enhance yield. Monitor reaction progress via TLC or HPLC. For example, increasing reaction time in DMF at 80°C improved yields of analogous compounds by 15–20%. Post-synthetic purification using column chromatography (silica gel, hexane/ethyl acetate gradients) removes byproducts .

Q. What crystallographic data are critical for confirming the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction provides unit cell parameters (e.g., monoclinic system with space group P2₁/c), bond angles (e.g., C–C–N ≈ 120°), and torsion angles. For example, a related compound showed a β angle of 99.46° and Z = 4, confirming molecular packing. Data-to-parameter ratios >10 and R-factors <0.05 ensure reliability .

Q. How can biological activity (e.g., kinase inhibition) be evaluated for this compound?

  • Methodological Answer : Use in vitro assays such as fluorescence polarization for kinase inhibition (e.g., KDR kinase). Cell viability assays (MTT or ATP-luminescence) assess cytotoxicity. For example, trifluoromethyl-substituted analogs showed IC₅₀ values <1 µM against cancer cell lines. Pair these with molecular docking to predict binding interactions with target enzymes .

Q. How should contradictory data on biological activity be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Compare substituent effects: electron-withdrawing groups (e.g., CF₃) often enhance activity, as seen in pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups .

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